molecular formula C11H20O2 B167461 cis-3-Hexenyl 2-methylbutanoate CAS No. 10094-41-4

cis-3-Hexenyl 2-methylbutanoate

Cat. No.: B167461
CAS No.: 10094-41-4
M. Wt: 184.27 g/mol
InChI Key: JKKGTSUICJWEKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: cis-3-Hexenyl 2-methylbutanoate is typically synthesized from cis-3-Hexenol through esterification with alpha-Methylbutyric acid under azeotropic conditions . The reaction involves the removal of water to drive the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and azeotropic distillation to ensure high yield and purity of the ester .

Chemical Reactions Analysis

Types of Reactions: cis-3-Hexenyl 2-methylbutanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions to yield the corresponding alcohol and acid .

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

10094-41-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

hex-3-enyl 2-methylbutanoate

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

JKKGTSUICJWEKB-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)C(C)CC

Isomeric SMILES

CC/C=C/CCOC(=O)C(C)CC

Canonical SMILES

CCC=CCCOC(=O)C(C)CC

density

0.876-0.880

53398-85-9
10094-41-4

physical_description

clear, colourless liquid

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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